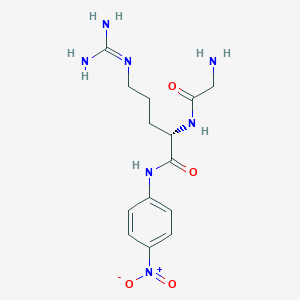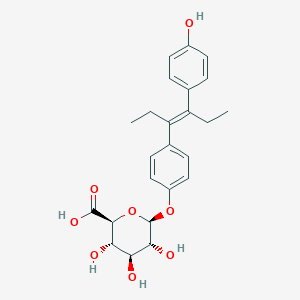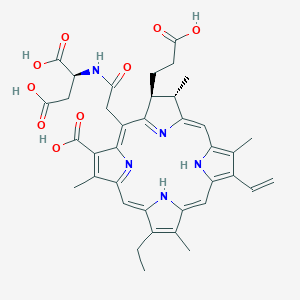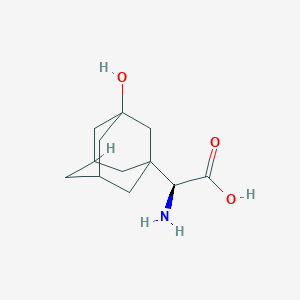
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid
概述
描述
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid: is a unique compound characterized by the presence of an adamantane structure, which is a highly stable and rigid framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . This method leverages the unique stability and reactivity of carbocation or radical intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes, utilizing advanced catalytic systems to ensure high yield and purity. The process conditions are optimized to maintain the structural integrity of the adamantane framework while introducing the desired functional groups.
化学反应分析
Types of Reactions: (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity and stability.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.
科学研究应用
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential, particularly in drug development for treating neurological disorders.
作用机制
The mechanism of action of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The adamantane structure provides a stable scaffold that can interact with various biological molecules, potentially modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, influencing their function and activity.
相似化合物的比较
(2S)-1-{2-[(3-hydroxyadamantan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide: This compound shares the adamantane structure and exhibits similar stability and reactivity.
Other Adamantane Derivatives: Compounds with similar adamantane frameworks but different functional groups, such as hydroxyl or amino groups.
Uniqueness: (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is unique due to its specific combination of the adamantane structure with an amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWFAZCJJJYCE-WNMKMJAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3(CC1CC(C2)(C3)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437544 | |
| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709031-29-8 | |
| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main differences between the two synthesis methods for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid described in the research papers?
A1: The two research papers present distinct approaches to synthesizing this compound:
Q2: What are the potential benefits of using the novel PDH mutant for the synthesis of this compound?
A2: The utilization of the engineered PDH mutant offers several advantages over existing methods:
- High Enantioselectivity []: The mutant exhibits exceptional enantioselectivity, yielding the desired (S)-enantiomer of the this compound with greater than 99.9% enantiomeric excess. This high purity is crucial for pharmaceutical applications.
- Increased Efficiency []: The mutant enzyme demonstrates enhanced catalytic activity, enabling a faster reaction rate and achieving high yields (95%) within a shorter timeframe (12 hours). This efficiency translates to reduced production costs and increased scalability.
- Improved Stability []: The PDH mutant exhibits increased thermal stability compared to the wild-type enzyme. This property allows for reactions to be conducted at higher temperatures, potentially further accelerating the reaction rate and improving process efficiency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

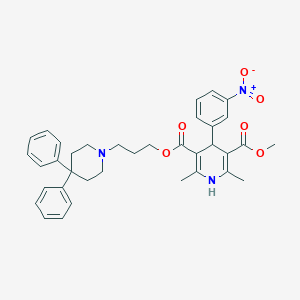
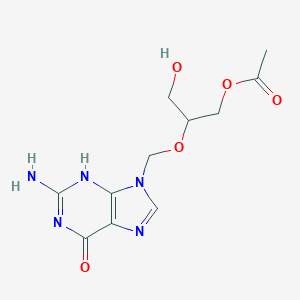
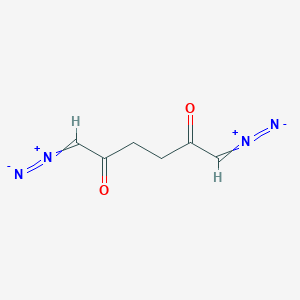
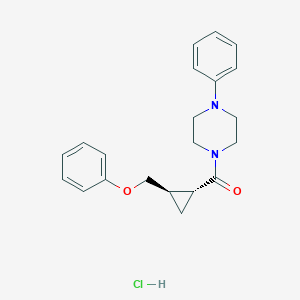


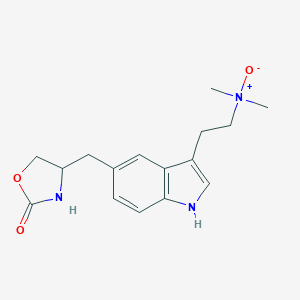
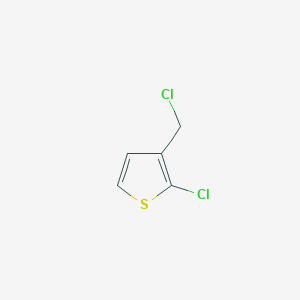
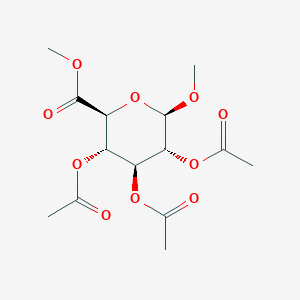
![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)
